molecular formula C8H11F3O B1595776 1-Cyclohexyl-2,2,2-trifluoro-ethanone CAS No. 6302-04-1

1-Cyclohexyl-2,2,2-trifluoro-ethanone

Cat. No. B1595776
CAS RN: 6302-04-1
M. Wt: 180.17 g/mol
InChI Key: RPTSLLGEWZGTHJ-UHFFFAOYSA-N
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Description

1-Cyclohexyl-2,2,2-trifluoro-ethanone is a chemical compound with the molecular formula C8H11F3O . It has a molecular weight of 180.17 g/mol .


Synthesis Analysis

The synthesis of 1-Cyclohexyl-2,2,2-trifluoro-ethanone involves several steps . The process includes reacting a compound of formula II in the presence of magnesium or an organometallic reagent of formula III R1M2X (III), with a compound of formula IV CF3-C (O)-R2 (IV) .


Molecular Structure Analysis

The InChI code for 1-Cyclohexyl-2,2,2-trifluoro-ethanone is 1S/C8H11F3O/c9-8(10,11)7(12)6-4-2-1-3-5-6/h6H,1-5H2 . The structure of this compound can also be represented by the SMILES string: C1CCC(CC1)C(=O)C(F)(F)F .


Chemical Reactions Analysis

The chemical reactions involving 1-Cyclohexyl-2,2,2-trifluoro-ethanone are complex and involve multiple steps . The purification process also yields a minor product .


Physical And Chemical Properties Analysis

1-Cyclohexyl-2,2,2-trifluoro-ethanone has a density of 1.2±0.1 g/cm3 . Its boiling point is 167.1±35.0 °C at 760 mmHg . The compound has a vapour pressure of 1.7±0.3 mmHg at 25°C . The enthalpy of vaporization is 40.4±3.0 kJ/mol .

Scientific Research Applications

1. Synthetic Applications

  • Cycloaddition Reactions : A study reported the use of cyclohexane derivatives in 1,3-dipolar cycloaddition reactions, demonstrating the compound's utility in constructing spiro[4.5]decane systems. Such reactions underscore the role of cyclohexane derivatives in synthesizing complex organic structures with high regio-, stereo-, and chemoselectivity (Ong & Chien, 1996).

  • Hydrogen Activation : Research on Lewis acid cyclohexylbis(pentafluorophenyl)boron demonstrated its ability to activate H₂ in the presence of bulky Lewis bases, facilitating the heterolytic splitting of dihydrogen. This highlights the compound's potential in hydrogen storage and transfer applications (Jiang et al., 2011).

  • Alkenylation of C−H Bonds : Cyclohexane and related derivatives have been used in the stereospecific alkenylation of C−H bonds, where triflones undergo radical-mediated functionalization reactions. This process is significant for the introduction of functional groups into hydrocarbons with high yield and stereospecificity (Xiang et al., 1997).

2. Catalysis and Reaction Mechanisms

  • Catalyzed Functionalization of Hydrocarbons : Studies have explored the catalyzed functionalization of saturated hydrocarbons with CO to produce carboxylic acids and esters, demonstrating the utility of cyclohexane derivatives in carbon monoxide chemistry and the synthesis of valuable organic products (Asadullah et al., 2000).

  • Mechanistic Insights into Photoaffinity Probes : Research into the photolysis of diazirines in the presence of cyclohexane provided insights into the mechanisms of photoaffinity labeling, a technique crucial for studying biological interactions and drug discovery (Platz et al., 1991).

3. Material Science and Photodeprotection

  • Ionic Liquid Microemulsions : Cyclohexane has been used in the formation of microemulsions with ionic liquid polar domains, important for applications in nanotechnology and materials science (Gao et al., 2004).

  • Photodeprotection Mechanisms : A study on acetoxy-1,2,2-tri(aryl)ethanone derivatives explored the photodeprotection mechanisms utilizing photochromism, relevant for the controlled release of chemicals and drugs in response to light (Guo et al., 2022).

Safety And Hazards

Inhalation of 1-Cyclohexyl-2,2,2-trifluoro-ethanone may cause respiratory irritation . More detailed safety and hazard information should be obtained from the material safety data sheet (MSDS) of the compound .

Relevant Papers The relevant papers for 1-Cyclohexyl-2,2,2-trifluoro-ethanone can be found in various scientific databases . These papers provide more detailed information about the compound, including its synthesis, properties, and potential applications .

properties

IUPAC Name

1-cyclohexyl-2,2,2-trifluoroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11F3O/c9-8(10,11)7(12)6-4-2-1-3-5-6/h6H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPTSLLGEWZGTHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60285770
Record name 1-Cyclohexyl-2,2,2-trifluoro-ethanone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclohexyl-2,2,2-trifluoro-ethanone

CAS RN

6302-04-1
Record name NSC42756
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Record name 1-Cyclohexyl-2,2,2-trifluoro-ethanone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6302-04-1
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Synthesis routes and methods

Procedure details

10.67 g (0.059 mol) of 2,2,2-trifluoro-1-cyclohexylethanol and 0.98 g (0.003 mol) of tetrabutylammonium hydrogen sulfate are dissolved in 250 ml of methylene chloride at room temperature. 37 ml (0.069 mol) of an approximately 12% strength sodium hypochlorite solution are metered in within 20 minutes with vigorous stirring and the mixture is stirred for a further 4 hours during which the reaction temperature rises to 30° C. The reaction mixture is added to 200 ml of water, the phases are separated, the aqueous phase is extracted several times with methylene chloride and the combined organic phases are washed with saturated aqueous sodium chloride solution. After drying the organic phase with sodium sulfate, the volatiles are distilled off. Following distillation of the crude product (28 torr, 80°-82° C.), 4.86 g (46% of theory) of trifluoromethyl cyclohexyl ketone are obtained. nD20 : 1.4043.
Quantity
10.67 g
Type
reactant
Reaction Step One
Quantity
0.98 g
Type
catalyst
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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